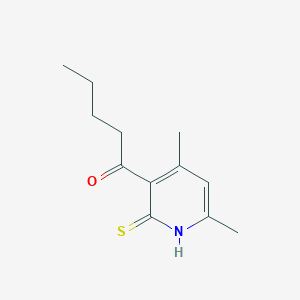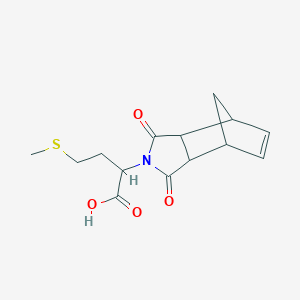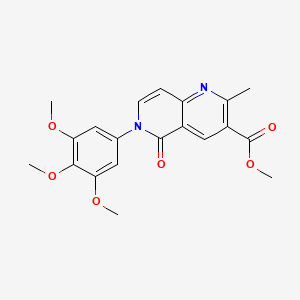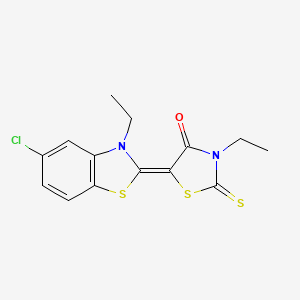
5-(4-nitrophenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-nitrophenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione, also known as Compound A, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further research. In
科学的研究の応用
5-(4-nitrophenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione A has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound A is in the field of cancer research. Studies have shown that this compound A exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition to its antitumor activity, this compound A has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
作用機序
The mechanism of action of 5-(4-nitrophenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione A is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, this compound A has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of topoisomerase II, this compound A may prevent cancer cells from dividing and growing, leading to cell death.
Biochemical and Physiological Effects
This compound A has been found to exhibit unique biochemical and physiological effects. Studies have shown that this compound A can induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be mediated by the inhibition of topoisomerase II, which leads to DNA damage and cell death. In addition to its antitumor activity, this compound A has also been found to exhibit anti-inflammatory and antioxidant properties. These effects may be due to the ability of this compound A to inhibit the production of inflammatory cytokines and reactive oxygen species.
実験室実験の利点と制限
5-(4-nitrophenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione A has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This makes it an ideal compound for use in in vitro and in vivo experiments. Additionally, this compound A has been extensively studied for its potential use in cancer research, making it a well-characterized compound with a known mechanism of action.
However, there are some limitations to the use of this compound A in lab experiments. One limitation is that its mechanism of action is not fully understood, which may limit its potential use in certain applications. Additionally, this compound A has not been extensively studied for its potential toxicity, which may limit its use in certain in vivo experiments.
将来の方向性
There are several future directions for research on 5-(4-nitrophenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione A. One potential direction is to further explore its mechanism of action and its potential use in cancer research. Specifically, researchers could investigate the role of this compound A in inhibiting topoisomerase II and its effects on DNA damage and cell death. Another potential direction is to investigate the use of this compound A in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, researchers could explore the potential toxicity of this compound A and its effects on normal cells and tissues.
合成法
The synthesis of 5-(4-nitrophenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione A involves a multi-step process that includes the reaction of 4-nitrophenol with 2-furancarboxaldehyde, followed by the reaction with 3,4-dihydroxybenzaldehyde. The resulting product is then reacted with phthalic anhydride and ammonium acetate to yield this compound A. The synthesis of this compound A has been optimized to produce high yields and purity, making it an ideal compound for scientific research.
特性
IUPAC Name |
5-(4-nitrophenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c22-18-16-8-7-14(27-13-5-3-12(4-6-13)21(24)25)10-17(16)19(23)20(18)11-15-2-1-9-26-15/h3-8,10,15H,1-2,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFIAUBBOAMFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5168395.png)
![3-methyl-N-[2,2,2-trichloro-1-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B5168416.png)

acetic acid](/img/structure/B5168425.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(3-methyl-2-thienyl)methyl]piperidine](/img/structure/B5168429.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5168432.png)
![2-phenoxyethyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5168435.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5168445.png)
![4-[4-(1-pyrrolidinylsulfonyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5168448.png)

![2-benzyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5168452.png)

